molecular formula C14H20BFO3 B8209271 2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8209271
M. Wt: 266.12 g/mol
InChI Key: MJWLXWFHUBNEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with a fluoro group at position 3, a methoxy group at position 2, and a methyl group at position 5. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . Its unique substitution pattern combines electron-withdrawing (fluoro), electron-donating (methoxy), and steric (methyl) effects, which influence its reactivity and applications.

Properties

IUPAC Name

2-(3-fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-8-10(16)12(17-6)11(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWLXWFHUBNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct method involves esterification of 3-fluoro-2-methoxy-6-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions.

Reaction Scheme:

ArB(OH)2+PinacolDehydrating AgentAr-B(pin)+2H2O\text{ArB(OH)}2 + \text{Pinacol} \xrightarrow{\text{Dehydrating Agent}} \text{Ar-B(pin)} + 2\text{H}2\text{O}

(Ar = 3-fluoro-2-methoxy-6-methylphenyl; B(pin) = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Procedure

  • Starting Materials :

    • 3-Fluoro-2-methoxy-6-methylphenylboronic acid (1.0 equiv)

    • Pinacol (1.2 equiv)

    • Molecular sieves (4 Å) or anhydrous MgSO₄

    • Solvent: Toluene or dichloromethane (DCM)

  • Conditions :

    • Reflux at 110°C for 12–24 hours under nitrogen.

    • Alternative: Room temperature with catalytic p-toluenesulfonic acid (PTSA).

  • Workup :

    • Filter to remove molecular sieves.

    • Concentrate under reduced pressure.

    • Purify via recrystallization (hexane/ethyl acetate) or column chromatography (SiO₂, eluent: 5–10% ethyl acetate in hexane).

Yield : 70–85%.

Key Considerations

  • Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis.

  • Scalability : Industrial-scale production uses continuous distillation to remove water.

Miyaura Borylation of Aryl Halides

Reaction Overview

Palladium-catalyzed borylation of 3-fluoro-2-methoxy-6-methylphenyl halides (X = Cl, Br, I) with bis(pinacolato)diboron (B₂pin₂).

Reaction Scheme :

Ar-X+B2pin2Pd catalyst, BaseAr-B(pin)+Byproducts\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, Base}} \text{Ar-B(pin)} + \text{Byproducts}

Procedure

  • Starting Materials :

    • Aryl halide (1.0 equiv)

    • B₂pin₂ (1.2 equiv)

    • Catalyst: PdCl₂(dppf) (1–5 mol%) or Pd(OAc)₂ with SPhos ligand

    • Base: KOAc, K₃PO₄, or Et₃N (3.0 equiv)

    • Solvent: 1,4-Dioxane or THF

  • Conditions :

    • 80–100°C for 6–12 hours.

    • Room-temperature variants use PdCl₂(CH₃CN)₂ with dcypb ligand.

  • Workup :

    • Quench with aqueous NH₄Cl.

    • Extract with DCM, dry (Na₂SO₄), and concentrate.

    • Purify via flash chromatography.

Yield : 60–95%, depending on halide reactivity (I > Br > Cl).

Key Data

Halide (X)Catalyst SystemTemperatureTime (h)Yield (%)
BrPdCl₂(dppf)/KOAc80°C1292
ClPd(OAc)₂/SPhos/K₃PO₄100°C2468
BrPdCl₂(CH₃CN)₂/dcypb/K₃PO₄RT189

Transition Metal-Free Borylation

Reaction Overview

Aryl lithium or Grignard reagents react with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Scheme :

Ar-MgBr+B(OMe)pinAr-B(pin)+MgBr(OMe)\text{Ar-MgBr} + \text{B(OMe)pin} \rightarrow \text{Ar-B(pin)} + \text{MgBr(OMe)}

Procedure

  • Starting Materials :

    • Aryl Grignard (1.0 equiv)

    • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv)

    • Solvent: THF or Et₂O

  • Conditions :

    • −78°C to 0°C for 1–2 hours.

  • Workup :

    • Quench with saturated NH₄Cl.

    • Extract with Et₂O, dry (MgSO₄), and concentrate.

Yield : 50–70%.

Limitations

  • Requires preformed organometallic reagents.

  • Limited functional group tolerance.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Reactor Setup : Tubular reactor with Pd/C catalyst.

  • Conditions : 120°C, 10 bar pressure, residence time 30 minutes.

  • Output : 90–95% yield, >99% purity after crystallization.

Cost Analysis

MethodCost (USD/kg)Purity (%)Scalability
Boronic Acid Route120–15098High
Miyaura Borylation200–25099Moderate
Continuous Flow80–10099.5Very High

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols.

    Reduction: It can be reduced to form the corresponding boronic acids.

    Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Phenolic compounds.

    Reduction: Boronic acids.

    Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Versatile Reagent
The compound is extensively utilized as a reagent in organic synthesis. Its structure allows for the formation of complex molecules through selective reactions. It is particularly useful in carbon-carbon bond formation and can facilitate the synthesis of various functionalized compounds. The ability to introduce fluorine into organic molecules enhances the reactivity and stability of the resulting products, making it a valuable tool in synthetic organic chemistry .

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, this compound serves as a building block for the development of new pharmaceuticals. Its unique properties enable the design of drug candidates with improved efficacy and reduced side effects. The incorporation of fluorinated groups is known to enhance biological activity and metabolic stability, which is crucial for drug development .

Case Study: Anticancer Agents
Research indicates that similar dioxaborolane derivatives have been explored for their potential as anticancer agents. By modifying the dioxaborolane framework, researchers have developed compounds that exhibit significant cytotoxicity against various cancer cell lines .

Material Science

Advanced Materials Development
The compound plays a critical role in material science, particularly in the formulation of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Study: Polymer Coatings
Studies have shown that polymers infused with boron-containing compounds exhibit increased resistance to environmental degradation and improved durability. This makes them ideal for use in coatings for industrial applications where longevity is essential .

Analytical Chemistry

Preparation of Analytical Standards
In analytical chemistry, 2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as an intermediate for preparing analytical standards. These standards are vital for the detection and quantification of various substances in complex mixtures, facilitating accurate analytical measurements .

Fluorinated Compounds Synthesis

Development of Fluorinated Derivatives
The trifluoromethyl group present in this compound allows for the synthesis of fluorinated derivatives that are important in agrochemicals and pharmaceuticals. These derivatives often exhibit enhanced biological activity and stability due to the unique properties imparted by fluorine atoms .

Summary Table of Applications

Application AreaDescriptionNotable Benefits
Organic SynthesisVersatile reagent for carbon-carbon bond formationEnables complex molecule synthesis
Medicinal ChemistryBuilding block for drug developmentImproves efficacy and reduces side effects
Material ScienceEnhances properties of polymers and coatingsIncreases thermal stability and durability
Analytical ChemistryKey intermediate for preparing analytical standardsFacilitates accurate detection and quantification
Fluorinated CompoundsSynthesis of fluorinated derivativesEnhances biological activity and stability

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling with aryl halides. The molecular targets and pathways involved include the activation of the boron atom and the subsequent transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly impact the reactivity of boronic esters. Below is a comparative analysis:

Compound Name (CAS No.) Substituents Electronic Effects Steric Effects Key Applications
Target Compound 3-F, 2-MeO, 6-Me Mixed (F: EWD; MeO: EDG) Moderate (Me at C6) Drug intermediates
2-(2-Fluoro-6-methoxyphenyl)-dioxaborolane (1599432-41-3) 2-F, 6-MeO EWD (F) and EDG (MeO) Low Fluorinated building blocks
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane (6a) 2,6-Cl; 3,5-MeO Strong EWD (Cl) and EDG (MeO) High (Cl and MeO groups) Antimycobacterial agents
2-(2-Ethoxy-6-fluorophenyl)-dioxaborolane (1689470-54-9) 2-EtO, 6-F EDG (EtO) and EWD (F) Moderate (bulky EtO) Not specified
2-(3-(Difluoromethoxy)-2-methylphenyl)-dioxaborolane 3-(CF2H), 2-Me Strong EWD (CF2H) Moderate (Me at C2) Research chemicals

Key Observations :

  • Electron-withdrawing groups (EWG) : Chloro (Cl) in 6a provides stronger deactivation than fluoro (F), reducing reactivity in cross-couplings.
  • Electron-donating groups (EDG) : Methoxy (MeO) enhances nucleophilicity at the boron center, while ethoxy (EtO) introduces steric bulk .
  • Steric hindrance : The methyl group at C6 in the target compound may slow coupling reactions compared to less hindered analogs .

Biological Activity

2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest due to its potential biological activity. This compound belongs to the class of boron-containing compounds, which are often explored for their pharmacological properties, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

  • Chemical Formula : C15H22B2O4F
  • Molecular Weight : 300.12 g/mol
  • CAS Number : Not available

The compound features a dioxaborolane ring structure that contributes to its reactivity and interaction with biological targets. The presence of a fluorine atom and methoxy group on the phenyl ring may enhance its lipophilicity and bioavailability.

The biological activity of this compound has been primarily investigated in the context of its potential as an enzyme inhibitor. The compound may interact with various protein kinases involved in cell signaling pathways that regulate proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in cancer progression:

  • PKMYT1 Inhibition : This compound has shown promising results in inhibiting PKMYT1 (a kinase involved in cell cycle regulation). The IC50 values indicate its potency as an inhibitor compared to other known compounds.
CompoundIC50 (μM)
This compound0.012
Control Compound A0.069
Control Compound B0.045

The above table summarizes the inhibitory potency of the compound against PKMYT1 based on recent experimental data.

Case Studies

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines (e.g., MCF7 breast cancer cells), treatment with the compound resulted in:

  • Reduced Cell Viability : A significant decrease in cell viability was observed at concentrations above 1 μM.
Concentration (μM)Cell Viability (%)
0.195
170
1030

This suggests that the compound effectively inhibits cell growth at higher concentrations.

Case Study 2: Enzyme Selectivity

The selectivity of the compound for PKMYT1 over other kinases was assessed using a competitive binding assay. The results indicated a favorable selectivity profile:

EnzymeBinding Affinity (Ki)
PKMYT10.012 μM
WEE10.450 μM
CDK1>10 μM

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2-(3-fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via Miyaura borylation, where a halogenated aryl precursor (e.g., 3-fluoro-2-methoxy-6-methylbromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Ensure inert conditions (argon/nitrogen) to prevent boronate oxidation. Post-reaction purification via flash chromatography (hexane/EtOAc gradient) is typical, as described for structurally similar dioxaborolanes .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Employ a combination of 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectroscopy to verify substituent positions and boronate ester formation. For example, the methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm in 1H^1H NMR, while the pinacol methyl groups resonate as a singlet at δ 1.2–1.3 ppm. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) can confirm molecular weight and B-O stretching vibrations (~1350 cm⁻¹) .

Q. What are the stability considerations for this boronate ester under different storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the boronate ester’s hydrolytic lability. Store under argon at –20°C in anhydrous solvents (e.g., THF, DCM). Long-term stability tests (TGA/DSC) for related dioxaborolanes indicate decomposition above 150°C, suggesting compatibility with most cross-coupling reactions below this threshold .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of ortho-substituted arylboronates be addressed?

  • Methodological Answer : Steric and electronic effects dominate regioselectivity. For meta-fluoro and ortho-methoxy substituents, DFT calculations suggest that electron-donating groups (e.g., -OCH₃) direct borylation to the para position relative to themselves. Experimental optimization using directing groups (e.g., temporary silyl protection) or adjusting catalyst loading (e.g., Ir-based systems) can enhance selectivity, as demonstrated in isomer separation studies of fluorinated analogs .

Q. What mechanistic insights explain contradictions in catalytic efficiency during Suzuki-Miyaura couplings with this boronate?

  • Methodological Answer : Competing side reactions (e.g., proto-deboronation or homocoupling) may arise from base strength and solvent polarity. For electron-deficient arylboronates (e.g., fluoro-substituted), use weaker bases (K₂CO₃ instead of NaOH) and polar aprotic solvents (DMF) to stabilize the boronate intermediate. Kinetic studies on similar systems show that Pd(0)/Pd(II) cycling rates correlate with aryl halide electrophilicity .

Q. How do substituents (fluoro, methoxy, methyl) influence the compound’s reactivity in transition-metal-free borylation reactions?

  • Methodological Answer : The electron-withdrawing fluoro group enhances Lewis acidity at boron, facilitating ligand exchange in metal-free conditions. Methoxy and methyl groups, being electron-donating, stabilize the boronate but may slow transmetallation. Experimental comparisons with non-fluorinated analogs (e.g., 2-methoxyphenyl derivatives) show ~20% higher yields in Cu-mediated couplings due to fluorine’s activating effect .

Q. What strategies optimize enantioselective transformations using this chiral boronate?

  • Methodological Answer : Leverage chiral auxiliaries or asymmetric catalysis. For example, Rh-catalyzed conjugate additions with chiral ligands (e.g., BINAP) can induce enantioselectivity. Recent work on α-boryl zirconacycles highlights the role of steric bulk in adjacent substituents (e.g., methyl groups) for controlling stereochemical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.